3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione
CAS No.: 860787-36-6
Cat. No.: VC4666597
Molecular Formula: C12H13FN2O2
Molecular Weight: 236.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860787-36-6 |
|---|---|
| Molecular Formula | C12H13FN2O2 |
| Molecular Weight | 236.246 |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
| Standard InChI Key | SGWGCWDDLGZBFI-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, reflects its core structure: a five-membered imidazolidinedione ring (hydantoin) with a 4-fluorobenzyl substituent at position 3 and two methyl groups at position 5. Key physicochemical properties are summarized below:
The fluorine atom on the benzyl group enhances electronegativity, potentially influencing binding interactions in biological systems. The dimethyl groups at position 5 contribute to steric hindrance, which may affect reactivity and conformational stability .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 5,5-dimethylhydantoin and 4-fluorobenzyl chloride under basic conditions. A typical procedure involves:
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Dissolving 5,5-dimethylhydantoin in a polar aprotic solvent (e.g., dimethylformamide).
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Adding 4-fluorobenzyl chloride and a base (e.g., potassium carbonate) to facilitate the substitution reaction.
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Refluxing the mixture at 80–100°C for 12–24 hours.
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Isolating the product via crystallization or column chromatography .
This method mirrors protocols used for analogous hydantoin derivatives, achieving moderate yields (40–60%). Scalable production employs continuous flow reactors to optimize temperature and reaction time .
Industrial Optimization
Industrial processes prioritize cost efficiency and yield:
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Solvent selection: Dimethyl sulfoxide (DMSO) improves reaction kinetics but requires post-reaction purification.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
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Automation: Automated systems control stoichiometry and reduce human error .
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions:
Oxidation
Treatment with hydrogen peroxide or potassium permanganate oxidizes the imidazole ring, yielding hydroxylated or carboxylated derivatives. For example:
Oxidation typically occurs at the α-carbon of the hydantoin ring .
Reduction
Lithium aluminum hydride reduces the carbonyl groups to alcohols, producing:
This reaction is conducted in anhydrous tetrahydrofuran under nitrogen .
Substitution
The fluorobenzyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position relative to fluorine. For instance, nitration with nitric acid yields:
Applications in Industry and Academia
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer agents: Fluorinated imidazoles inhibit tyrosine kinases.
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Anticonvulsants: Hydantoin derivatives modulate sodium channels.
Material Science
Fluorinated imidazoles improve the dielectric properties of polymers used in electronics.
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